molecular formula C21H17ClN2 B13115894 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole CAS No. 872682-01-4

2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole

Cat. No.: B13115894
CAS No.: 872682-01-4
M. Wt: 332.8 g/mol
InChI Key: WBGNTTMPYAXOBD-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole typically involves the reaction of 2-chlorobenzyl chloride with p-tolylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole
  • 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-benzimidazole
  • 2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-pyrrole

Uniqueness

2-(2-Chlorobenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

872682-01-4

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)indazole

InChI

InChI=1S/C21H17ClN2/c1-15-10-12-16(13-11-15)21-18-7-3-5-9-20(18)23-24(21)14-17-6-2-4-8-19(17)22/h2-13H,14H2,1H3

InChI Key

WBGNTTMPYAXOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4Cl

Origin of Product

United States

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